molecular formula C17H21F2NO2 B12448551 Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate CAS No. 2101208-41-5

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate

Cat. No.: B12448551
CAS No.: 2101208-41-5
M. Wt: 309.35 g/mol
InChI Key: RWRYFXWAAVWEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a geminal difluoro substitution at the 3-position, and a phenylmethylidene (styryl-like) substituent at the 4-position. This compound is a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting kinases, proteases, and other enzymes. The difluoro and aromatic substituents modulate its electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

CAS No.

2101208-41-5

Molecular Formula

C17H21F2NO2

Molecular Weight

309.35 g/mol

IUPAC Name

tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C17H21F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3

InChI Key

RWRYFXWAAVWEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)C(C1)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoro group: The difluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the phenylmethylidene group: This step involves the condensation of a benzaldehyde derivative with the piperidine ring.

    Protection of the carboxylate group: The carboxylate group is protected using tert-butyl chloroformate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation of Precursors to Form the Phenylmethylidene Moiety

The phenylmethylidene group is introduced via oxidation and subsequent Wittig-type reactions. A critical precursor, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, undergoes oxidation using Dess-Martin periodinane in dichloromethane to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate . This intermediate is pivotal for further functionalization.

Reaction Conditions Outcome
Oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylateDess-Martin periodinane, CH<sub>2</sub>Cl<sub>2</sub>, 20°C, inert atmosphereConversion to tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (yellow solid)

Wittig-Type Olefination for Phenylmethylidene Formation

The oxo intermediate reacts with triethyl phosphonoacetate under basic conditions (NaH/THF) to form a mixture of E/Z isomers of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate . This step highlights the compound’s ability to participate in olefination reactions.

Reagent Conditions Product
Triethyl phosphonoacetate, NaH, THF, 0°C → rtStirring at 0°C for 30 min, then rt for 1 hE/Z isomers of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate (yellow oil)

Nucleophilic Substitution Reactions

The hydroxyl group in precursor compounds undergoes substitution with electrophilic agents. For example, reaction with 2,3-dichloropyrazine in DMF using NaH as a base yields tert-butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate .

Substrate Electrophile Conditions Yield
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate2,3-DichloropyrazineDMF, NaH, 0°C → rt440 mg (purified via silica chromatography)

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc protecting group, yielding the free amine . This reaction is critical for further derivatization in medicinal chemistry applications.

Reaction Conditions Result
Boc deprotectionTFA/DCM, rt, 16 hFree amine (confirmed via LC-MS and <sup>1</sup>H NMR)

Analytical Characterization

Post-reaction validation employs advanced techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm structural integrity and regioselectivity .

  • Mass Spectrometry : LC-MS identifies molecular ions (e.g., [M+H]<sup>+</sup> = 602.2 for deprotected derivatives) .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Key structural analogs differ in substituents at the 3- and 4-positions of the piperidine ring. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Physical State Key Properties/Applications Reference
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate 3,3-difluoro; 4-phenylmethylidene Not explicitly reported Likely solid/oil Drug intermediate; electronic tuning N/A
Tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 3-H; 4-(4-fluorostyryl) ~307.35 Yellow oil Bioactive analog; fluorinated SAR
Tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate 3,3-difluoro; 4-(2-hydroxyethyl) 265.30 Solid Improved solubility; hydroxyl handle
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate 3,3-difluoro; 4-(hydroxymethyl) 251.27 Solid (97% purity) Protein degrader building block
Tert-butyl 4-(2,4,5-trifluorostyryl)piperidine-1-carboxylate 4-(2,4,5-trifluorostyryl) ~343.33 Yellow crystals Enhanced lipophilicity; CNS targets
Tert-butyl 3,3-difluoro-4-(trifluoroacetamido)piperidine-1-carboxylate 3,3-difluoro; 4-(trifluoroacetamido) 332.27 Solid (95% purity) Versatile scaffold for derivatization

Key Observations :

  • Fluorination Effects: Geminal difluoro substitution at C3 (e.g., 265.30–332.27 g/mol) enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., 307.35 g/mol in 4-fluorostyryl derivatives) .
  • Aromatic vs.
  • Functional Handles : Hydroxyl and trifluoroacetamido groups enable further functionalization, critical for prodrug strategies or conjugation .

Yield Comparison :

  • Styryl derivatives: 52–56% yields due to steric challenges .
  • Hydroxymethyl analogs: Higher yields (79–97%) via straightforward alkylation .
Physicochemical Properties
  • Melting Points : Styryl derivatives (e.g., 86–87°C for 2,4,5-trifluorostyryl) exhibit higher melting points than oily aliphatic analogs .
  • Solubility : Hydroxyethyl/hydroxymethyl substitutions (e.g., 265.30 g/mol) improve water solubility, critical for bioavailability .
  • Stability : Boc protection enhances stability during synthesis, but trifluoroacetamido groups may introduce hydrolysis sensitivity .

Biological Activity

Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate (CAS No. 1334418-85-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21F2NO2C_{16}H_{21}F_{2}NO_{2}, with a molecular weight of 297.34 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and difluoromethyl groups, which are known to influence biological activity through modulation of lipophilicity and electronic properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. For instance, compounds with similar piperidine structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 125 μg/mL against Gram-positive and Gram-negative bacteria .

Compound MIC (μg/mL) Activity
Compound A6.25Effective against E. coli
Compound B25Effective against S. aureus
Compound C125Effective against Pseudomonas aeruginosa

Anticancer Activity

In vitro studies on structurally similar piperidine derivatives have shown potential anticancer activity by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with cell proliferation . While direct studies on this compound are scarce, the structural similarities suggest it may exhibit comparable effects.

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage . Further research is needed to elucidate the specific neuroprotective mechanisms of this compound.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those similar to this compound. Results indicated that compounds with fluorinated groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Research : In a study focusing on piperidine-based compounds, several derivatives were tested against breast cancer cell lines. The results showed that certain modifications led to increased cytotoxicity and apoptosis induction, highlighting the potential for further development of similar compounds .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:

  • Fluorination: Introduce fluorine atoms at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions .
  • Phenylmethylidene Incorporation: A Wittig or Horner-Wadsworth-Emmons reaction with benzaldehyde derivatives to form the exocyclic double bond .
  • Boc Protection: Use tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the piperidine nitrogen .

Yield Optimization Strategies:

  • Catalysts: Employ palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Temperature Control: Maintain low temperatures (−78°C to 0°C) during fluorination to minimize side reactions .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 10–30% ethyl acetate/hexane) to separate impurities .
  • Recrystallization: Dissolve the crude product in hot ethanol or acetone, then cool slowly to induce crystallization.
  • HPLC: For high-purity requirements (e.g., >99%), reverse-phase HPLC with acetonitrile/water mobile phases is recommended .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Ventilation: Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., THF, DMF).
  • Waste Disposal: Collect organic waste separately and consult institutional guidelines for hazardous chemical disposal .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm). The difluoro group splits adjacent proton signals (²J coupling ~15–20 Hz) .
    • ¹⁹F NMR: Two equivalent fluorine atoms appear as a singlet (δ ~−100 to −120 ppm) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z corresponding to the molecular formula (C₁₇H₂₀F₂NO₂, calc. 328.15 g/mol).

Advanced Research Questions

Q. How can the reaction mechanism for the formation of the phenylmethylidene group be elucidated?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify intermediates (e.g., ylides in Wittig reactions).
  • Computational Modeling: Use DFT (Density Functional Theory) to simulate transition states and activation energies for key steps like C=C bond formation .
  • Isotopic Labeling: Introduce deuterium or ¹³C labels in benzaldehyde derivatives to track regiochemistry .

Q. What strategies address the compound’s solubility and stability challenges in biological assays?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:water mixtures) or formulate as nanoparticles via solvent evaporation .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4–40°C). Monitor by HPLC to identify degradation products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the phenyl ring .
  • MD Simulations: Perform 100-ns molecular dynamics runs to assess binding stability and conformational changes in aqueous environments .

Q. What structural modifications improve the compound’s bioactivity, and how are SAR studies designed?

Methodological Answer:

  • Analog Synthesis: Replace the phenyl group with heteroaromatic rings (e.g., pyridine) or introduce electron-withdrawing groups (e.g., CF₃) to modulate activity .
  • SAR Workflow:
    • Synthesize 10–20 analogs with systematic substitutions.
    • Test in vitro against target proteins (e.g., IC₅₀ determination).
    • Correlate structural features (e.g., logP, polar surface area) with activity using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.